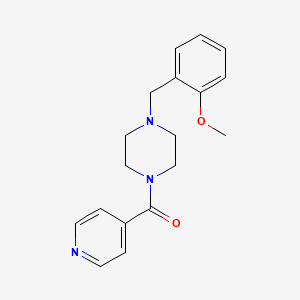
3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid (MDPCA) is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MDPCA is a pyrazole derivative that has been synthesized through various methods.
科学研究应用
3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has been studied for its potential therapeutic applications in various scientific research studies. One study found that 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has anti-inflammatory and analgesic effects in animal models. Another study found that 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has antitumor activity in breast cancer cells. 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has also been studied for its potential use in treating neurological disorders, such as Alzheimer's disease.
作用机制
The mechanism of action of 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in the body. 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has also been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has been shown to have various biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce inflammation and pain, inhibit tumor growth, and improve cognitive function. 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has also been shown to have antioxidant properties and to protect against oxidative stress.
实验室实验的优点和局限性
3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid has several advantages for lab experiments, including its low toxicity and availability for synthesis. However, its solubility in water is limited, which can make it difficult to use in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
未来方向
There are several future directions for 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid research. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer and neurological disorders. Another direction is to study its mechanism of action in more detail to better understand how it works in the body. Additionally, more research is needed to optimize its synthesis method and improve its solubility for use in lab experiments.
In conclusion, 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. It has been synthesized through various methods and has been shown to have anti-inflammatory, analgesic, antitumor, and cognitive-enhancing effects. While it has several advantages for lab experiments, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成方法
3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid can be synthesized through various methods, including the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-chlorobenzoic acid in the presence of a base and a catalyst. Another method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 4-bromobenzoic acid in the presence of a base and a catalyst. These methods have been reported in scientific literature and have been used to synthesize 3-methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid for research purposes.
属性
IUPAC Name |
3-methyl-1,5-diphenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-15(17(20)21)16(13-8-4-2-5-9-13)19(18-12)14-10-6-3-7-11-14/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHGSMGISRFOLHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1,5-diphenyl-1H-pyrazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[2-(2,4-dichlorobenzylidene)hydrazino]carbonyl}-1-(2-oxo-2-phenylethyl)pyridinium bromide](/img/structure/B5715222.png)
![N-{[(4-iodophenyl)amino]carbonothioyl}acetamide](/img/structure/B5715229.png)




![3-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]propanoic acid](/img/structure/B5715262.png)

![3-[(2-hydroxy-4-methylphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5715297.png)
![methyl 3-formylpyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B5715304.png)

![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![2-methyl-5-(4-morpholinylsulfonyl)-N-[3-(1-piperidinyl)propyl]benzamide](/img/structure/B5715333.png)